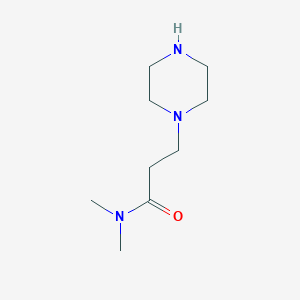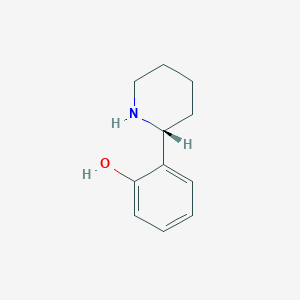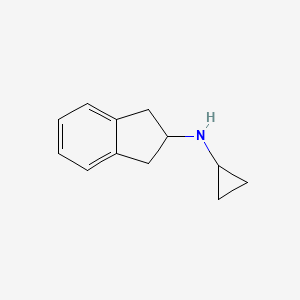
N-ciclopropil-2,3-dihidro-1H-inden-2-amina
Descripción general
Descripción
N-cyclopropyl-2,3-dihydro-1H-inden-2-amine is a chemical compound with the CAS Number: 1156777-62-6 . It has a molecular weight of 173.26 .
Synthesis Analysis
The synthesis of N-cyclopropyl-2,3-dihydro-1H-inden-2-amine and its derivatives has been performed in the presence of catalysts . The optimization of neutral rhodium-based catalytic systems by varying the operating conditions and the ligand around the metallic center led to high conversions .Molecular Structure Analysis
The InChI code for N-cyclopropyl-2,3-dihydro-1H-inden-2-amine is 1S/C12H15N/c1-2-4-10-8-12(7-9(10)3-1)13-11-5-6-11/h1-4,11-13H,5-8H2 . The InChI Key is GOLWZRKUWXJVNC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
N-cyclopropyl-2,3-dihydro-1H-inden-2-amine is an oil at room temperature .Aplicaciones Científicas De Investigación
Síntesis de fármacos
N-ciclopropil-2,3-dihidro-1H-inden-2-amina: es un compuesto valioso en la síntesis de fármacos. Su estructura es propicia para crear moléculas bioactivas que pueden interactuar con diversos objetivos biológicos. El núcleo indólico, un componente de este compuesto, está presente en muchas moléculas de fármacos sintéticos, que se utilizan para tratamientos que se unen con alta afinidad a múltiples receptores .
Desarrollo de catalizadores
En el campo del desarrollo de catalizadores, este compuesto puede utilizarse para mejorar las reacciones químicas, particularmente en la creación de nuevos materiales o productos químicos. Su estructura estable en diversas condiciones lo convierte en un excelente candidato para procesos catalíticos .
Ciencia de materiales
Las propiedades del compuesto se exploran en la ciencia de materiales para el desarrollo de nuevos materiales con aplicaciones potenciales en electrónica, recubrimientos y otros materiales avanzados. Su estructura molecular podría contribuir a las propiedades de los materiales, como la conductividad, la flexibilidad y la durabilidad .
Química analítica
This compound: puede utilizarse como un estándar o reactivo en química analítica para identificar o cuantificar sustancias. Sus propiedades espectrales claras y distintas lo hacen adecuado para su uso en espectroscopia y cromatografía .
Investigación en química orgánica
Este compuesto es de interés en la investigación en química orgánica donde se puede utilizar como bloque de construcción para la síntesis de moléculas orgánicas más complejas. Su reactividad y estabilidad en diversas condiciones lo convierten en un reactivo versátil para transformaciones orgánicas .
Estudios biológicos
Los derivados del indol, como This compound, han mostrado una gama de actividades biológicas, incluidas las propiedades antivirales, antiinflamatorias y anticancerígenas. Esto los hace significativos en el estudio de las vías biológicas y el desarrollo de agentes terapéuticos .
Proteómica
Este compuesto también se puede utilizar en la investigación proteómica como un producto especializado. Puede ayudar en el estudio de la expresión, función y estructura de las proteínas, contribuyendo a la comprensión de diversas enfermedades a nivel molecular .
Seguridad y manipulación de productos químicos
Por último, el perfil de seguridad del compuesto y las precauciones de manipulación son esenciales para las aplicaciones de investigación. Comprender sus propiedades físicas y químicas garantiza prácticas seguras de almacenamiento, manipulación y eliminación en el laboratorio .
Safety and Hazards
The safety information for N-cyclopropyl-2,3-dihydro-1H-inden-2-amine includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Mecanismo De Acción
Target of Action
The primary targets of N-cyclopropyl-2,3-dihydro-1H-inden-2-amine are currently unknown. This compound is a relatively new substance and research into its specific targets is ongoing .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by N-cyclopropyl-2,3-dihydro-1H-inden-2-amine Indole derivatives, which this compound is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is possible that this compound may affect similar pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-cyclopropyl-2,3-dihydro-1H-inden-2-amine The compound is known to be an oil at room temperature , which could influence its absorption and distribution in the body.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it is possible that this compound may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-cyclopropyl-2,3-dihydro-1H-inden-2-amine . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .
Análisis Bioquímico
Biochemical Properties
N-cyclopropyl-2,3-dihydro-1H-inden-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with monoamine oxidase enzymes, potentially inhibiting their activity. This interaction can affect the metabolism of neurotransmitters, thereby influencing neurological functions. Additionally, N-cyclopropyl-2,3-dihydro-1H-inden-2-amine may interact with other biomolecules such as receptors and transporters, modulating their functions and contributing to its overall biochemical profile .
Cellular Effects
The effects of N-cyclopropyl-2,3-dihydro-1H-inden-2-amine on various cell types and cellular processes are profound. It can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, in neuronal cells, it may modulate the release of neurotransmitters, impacting synaptic transmission and plasticity. In other cell types, it could affect metabolic pathways, altering the production and utilization of energy. These cellular effects highlight the compound’s potential in modulating physiological and pathological processes .
Molecular Mechanism
At the molecular level, N-cyclopropyl-2,3-dihydro-1H-inden-2-amine exerts its effects through specific binding interactions with biomolecules. It may act as an inhibitor or activator of enzymes, altering their catalytic activity. For instance, by inhibiting monoamine oxidase, it can increase the levels of monoamine neurotransmitters, thereby affecting mood and behavior. Additionally, N-cyclopropyl-2,3-dihydro-1H-inden-2-amine may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the synthesis of specific proteins .
Temporal Effects in Laboratory Settings
The temporal effects of N-cyclopropyl-2,3-dihydro-1H-inden-2-amine in laboratory settings are crucial for understanding its stability and long-term impact. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, may lead to its gradual breakdown. Long-term studies in vitro and in vivo have indicated that N-cyclopropyl-2,3-dihydro-1H-inden-2-amine can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation .
Dosage Effects in Animal Models
The effects of N-cyclopropyl-2,3-dihydro-1H-inden-2-amine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enhancing neurotransmitter levels and improving cognitive functions. At higher doses, it could lead to toxic or adverse effects, including neurotoxicity and behavioral changes. These dosage-dependent effects underscore the importance of careful dose optimization in potential therapeutic applications .
Propiedades
IUPAC Name |
N-cyclopropyl-2,3-dihydro-1H-inden-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-4-10-8-12(7-9(10)3-1)13-11-5-6-11/h1-4,11-13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLWZRKUWXJVNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




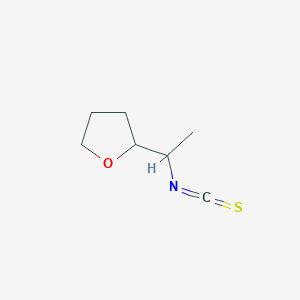
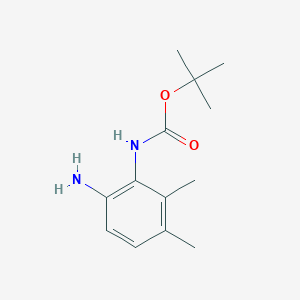
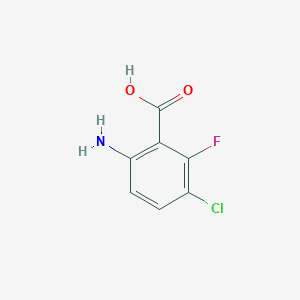
![3-Amino-1-[4-(dimethylamino)phenyl]urea](/img/structure/B1518052.png)
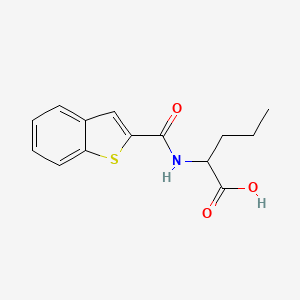
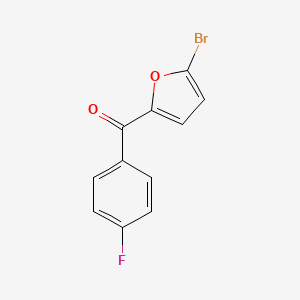

![2-{4-[2-Amino-4-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1518059.png)
![3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B1518061.png)

